N-(2,4-dimethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Description

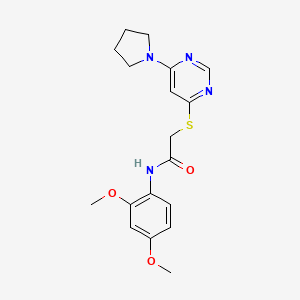

N-(2,4-dimethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a pyrrolidine ring at the 6-position and a thioacetamide linker connecting to a 2,4-dimethoxyphenyl group. The 2,4-dimethoxyphenyl moiety enhances lipophilicity and may influence binding affinity through steric and electronic effects, while the pyrrolidine substituent introduces a basic nitrogen capable of hydrogen bonding or ionic interactions .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-24-13-5-6-14(15(9-13)25-2)21-17(23)11-26-18-10-16(19-12-20-18)22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHGGIPXKUQDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

- Key Differences: Methoxy Group Position: The 3,4-dimethoxyphenyl group (vs. Pyrimidine Substitution: A pyridin-2-yl group replaces pyrrolidin-1-yl, introducing aromaticity and planar geometry. This may reduce flexibility and hinder interactions with hydrophobic pockets.

- Activity : Demonstrated anticonvulsant efficacy in vivo, with a 40% reduction in seizure frequency at 50 mg/kg in rodent models. Molecular docking suggested stronger binding to GABA_A receptors compared to the target compound .

2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18)

- Key Differences :

- Pyrimidine Oxidation State : The 4-oxo-3,4-dihydropyrimidin-2-yl core introduces a keto group, enabling hydrogen bonding with kinases (e.g., CK1 isoforms).

- Acetamide Substituent : A benzothiazole with a trifluoromethyl group enhances electron-withdrawing effects, improving metabolic stability but reducing solubility (logP = 3.2 vs. 2.8 for the target compound).

Analogues with Modified Thioacetamide Linkers

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Key Differences: Ester vs. Acetamide: The ethyl ester group (vs. N-aryl acetamide) reduces hydrogen-bonding capacity and increases hydrolytic susceptibility.

- Activity : Preliminary data indicated moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), contrasting with the neurological focus of the target compound .

Analogues with Alternative Aryl Groups

Benzothiazole-2-yl Acetamide Derivatives (Patent Examples)

- Examples :

- N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

- Key Differences :

- Benzothiazole Core : Replaces the pyrimidine-pyrrolidine system, prioritizing flat aromatic interactions over basic nitrogen-mediated binding.

- Chloro/Ethoxy Substituents : Enhance halogen bonding and lipophilicity but may increase toxicity risks (e.g., hepatotoxicity in preclinical studies).

Key Insights from Structural Comparisons

Methoxy Group Positioning : The 2,4-dimethoxy configuration in the target compound optimizes lipophilicity and steric compatibility for CNS targets compared to 3,4-dimethoxy analogues .

Pyrimidine Substitution : Pyrrolidin-1-yl enhances basicity and flexibility, favoring interactions with dynamic binding sites (e.g., ATP pockets in kinases), whereas pyridin-2-yl or 4-oxo groups prioritize planar or hydrogen-bonding interactions .

Linker Modifications : Thioacetamide bridges balance stability and binding, with esters (e.g., ethyl derivatives) offering shorter half-lives due to esterase susceptibility .

Q & A

Basic: What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Thiolation of pyrimidine intermediates : Reacting 6-(pyrrolidin-1-yl)pyrimidin-4-amine with thioacetamide derivatives under controlled pH (7–9) and temperature (60–80°C) to introduce the thioether linkage .

Acylation : Coupling the thiolated pyrimidine with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to form the acetamide bond .

Optimization Tips :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Basic: How can structural integrity and purity of the compound be validated post-synthesis?

Methodological Answer:

Validation requires a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the presence of the 2,4-dimethoxyphenyl group (aromatic protons at δ 6.5–7.2 ppm, methoxy signals at δ ~3.8 ppm) and pyrrolidinyl protons (δ 1.8–2.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .

HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions may arise from variations in assay conditions or compound purity. A systematic approach includes:

Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa), solvent controls (DMSO <0.1%), and positive controls (e.g., staurosporine for kinase inhibition) .

Dose-Response Curves : Calculate IC₅₀ values with at least three independent replicates to ensure reproducibility.

Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent activity .

Structural Confirmation : Re-validate compound identity via XRD or 2D NMR if discrepancies persist .

Advanced: What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs.

- Refine poses with molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility .

Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N-atoms, hydrophobic contacts with pyrrolidine) .

ADMET Prediction : Tools like SwissADME predict solubility (LogS), BBB permeability, and CYP450 interactions to prioritize in vivo studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

Core Modifications :

- Replace pyrrolidine with piperidine or morpholine to alter steric and electronic properties .

- Vary methoxy groups on the phenyl ring to modulate lipophilicity (LogP).

Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrimidine ring to enhance target affinity .

In Silico Screening : Prioritize derivatives with improved docking scores and synthetic feasibility using Cheminformatics tools (e.g., RDKit) .

In Vitro Validation : Test top candidates in dose-response assays and compare with parent compound .

Basic: What solvents and catalysts are most effective for large-scale synthesis while minimizing side reactions?

Methodological Answer:

Solvent Selection :

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in acylation steps .

- Ether solvents (THF) : Suitable for Grignard or SN2 reactions involving pyrimidine intermediates .

Catalysts :

- Pd/C or Pd(OAc)₂ : For Suzuki-Miyaura coupling if aryl halides are present .

- DMAP : Accelerate acylation via nucleophilic catalysis .

Workflow : Use flow chemistry for exothermic reactions (e.g., thiolation) to improve scalability and safety .

Advanced: How can researchers address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

Salt Formation : React with HCl or sodium citrate to improve solubility .

Nanoparticle Encapsulation : Use PLGA or liposomes (particle size <200 nm) for sustained release .

Co-Solvent Systems : Prepare stock solutions in DMSO:PEG400 (1:4) for oral gavage .

Solid Dispersion : Mix with PVP-K30 and spray-dry to create amorphous dispersions .

Basic: What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).

LC-MS/MS : Identify degradation products via fragmentation patterns .

ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.